Cas no 2227904-05-2 (rac-2-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}acetic acid)

rac-2-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- rac-2-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}acetic acid
- rac-2-{[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}acetic acid
- EN300-1540576
- 2227904-05-2
-
- Inchi: 1S/C22H22N2O6/c25-19(26)11-23-21(27)20-18(9-10-29-20)24-22(28)30-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,20H,9-12H2,(H,23,27)(H,24,28)(H,25,26)/t18-,20+/m0/s1
- InChI Key: BEHUTOGCYWBSFY-AZUAARDMSA-N
- SMILES: O1CC[C@@H]([C@@H]1C(NCC(=O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 410.14778643g/mol
- Monoisotopic Mass: 410.14778643g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 634
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114Ų
- XLogP3: 2.6
rac-2-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1540576-0.1g |
rac-2-{[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}acetic acid |
2227904-05-2 | 0.1g |
$1791.0 | 2023-06-05 | ||
Enamine | EN300-1540576-2.5g |
rac-2-{[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}acetic acid |
2227904-05-2 | 2.5g |
$3988.0 | 2023-06-05 | ||
Enamine | EN300-1540576-10.0g |
rac-2-{[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}acetic acid |
2227904-05-2 | 10g |
$8749.0 | 2023-06-05 | ||
Enamine | EN300-1540576-0.05g |
rac-2-{[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}acetic acid |
2227904-05-2 | 0.05g |
$1709.0 | 2023-06-05 | ||
Enamine | EN300-1540576-1000mg |
rac-2-{[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}acetic acid |
2227904-05-2 | 1000mg |
$2035.0 | 2023-09-26 | ||
Enamine | EN300-1540576-0.5g |
rac-2-{[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}acetic acid |
2227904-05-2 | 0.5g |
$1954.0 | 2023-06-05 | ||
Enamine | EN300-1540576-100mg |
rac-2-{[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}acetic acid |
2227904-05-2 | 100mg |
$1791.0 | 2023-09-26 | ||
Enamine | EN300-1540576-500mg |
rac-2-{[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}acetic acid |
2227904-05-2 | 500mg |
$1954.0 | 2023-09-26 | ||
Enamine | EN300-1540576-10000mg |
rac-2-{[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}acetic acid |
2227904-05-2 | 10000mg |
$8749.0 | 2023-09-26 | ||
Enamine | EN300-1540576-1.0g |
rac-2-{[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}acetic acid |
2227904-05-2 | 1g |
$2035.0 | 2023-06-05 |
rac-2-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}acetic acid Related Literature
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
Additional information on rac-2-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}acetic acid
Racemic 2-{(2R,3S)-3-(Fluorenylmethoxycarbonylamino)oxolan-2-ylformamido}acetic Acid: A Comprehensive Overview
The compound with CAS No. 2227904-05-2, known as racemic 2-{(2R,3S)-3-(fluorenylmethoxycarbonylamino)oxolan-2-ylformamido}acetic acid, is a highly specialized molecule with significant applications in the fields of organic chemistry and biochemistry. This compound is particularly notable for its use in peptide synthesis and its role as a protecting group in various chemical reactions. The term "racemic" indicates that the compound exists as a 50:50 mixture of two enantiomers, which is a common characteristic in many organic compounds synthesized via non-stereoselective methods.
The structure of this compound is quite intricate, featuring a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino alcohol moiety. The Fmoc group is a well-known protecting group in peptide synthesis, providing excellent stability under basic conditions while being easily removable under acidic conditions. This makes it a valuable tool in solid-phase peptide synthesis (SPPS), where precise control over the sequence and stereochemistry of amino acids is crucial. The oxolane ring (tetrahydrofuran derivative) in the molecule adds further complexity and functionality, enabling it to participate in various stereochemical reactions and serving as a potential site for further functionalization.
Recent advancements in the field of peptide chemistry have highlighted the importance of such compounds in drug discovery and development. For instance, researchers have utilized Fmoc-containing compounds to synthesize bioactive peptides that target specific receptors or enzymes, paving the way for novel therapeutic agents. Additionally, the use of chiral auxiliaries like the oxolane moiety has been instrumental in achieving high enantioselectivity in asymmetric synthesis, which is critical for producing optically pure compounds required by the pharmaceutical industry.
From an analytical standpoint, this compound presents unique challenges due to its complex structure and stereochemistry. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm its structure and purity. Furthermore, computational chemistry methods have been increasingly used to model the behavior of such molecules in different chemical environments, aiding in the design of more efficient synthetic pathways and reaction conditions.
In terms of synthesis, this compound is typically prepared through multi-step processes involving nucleophilic substitutions, amide bond formations, and protecting group strategies. The incorporation of the Fmoc group requires careful control over reaction conditions to ensure selective protection without interfering with other functional groups present in the molecule. Similarly, the stereochemistry at the oxolane ring must be meticulously controlled to achieve the desired (2R,3S) configuration.
Looking ahead, the continued exploration of this compound's properties and applications is expected to yield further insights into its potential uses. For example, ongoing research into its role as a building block for more complex molecules could lead to breakthroughs in areas such as enzyme inhibition or antibody-drug conjugates. Moreover, advancements in green chemistry practices may result in more sustainable methods for synthesizing this compound, aligning with global efforts to reduce environmental impact.
In conclusion, racemic 2-{(2R,3S)-3-(fluorenylmethoxycarbonylamino)oxolan-2-ylformamido}acetic acid stands as a testament to the ingenuity and precision required in modern organic chemistry. Its unique structure and functional groups make it an invaluable tool in peptide synthesis and related fields, while ongoing research continues to uncover new possibilities for its application. As our understanding of this compound deepens, so too does its potential to contribute to groundbreaking discoveries in science and medicine.
2227904-05-2 (rac-2-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}acetic acid) Related Products
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)




